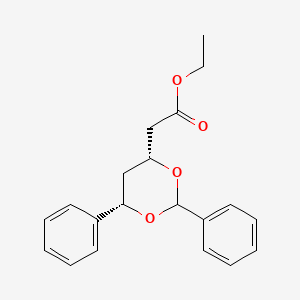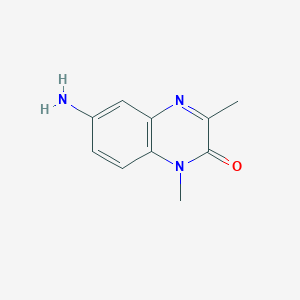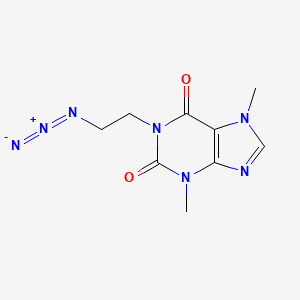
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes a diphenylpropyl group and a methylpentan-2-yl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes:
Formation of the Diphenylpropyl Intermediate: Starting with benzene and propylene, a Friedel-Crafts alkylation reaction can be used to form 3,3-diphenylpropyl chloride.
Formation of the Methylpentan-2-yl Intermediate: Using 4-methylpentan-2-ol, a dehydration reaction can produce 4-methylpent-2-ene, which can then be converted to 4-methylpentan-2-yl chloride via hydrochlorination.
Coupling Reaction: The two intermediates can be coupled with ethane-1,2-diamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N1-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine: shares similarities with other diamine compounds such as ethylenediamine and hexamethylenediamine.
Unique Features: The presence of the diphenylpropyl and methylpentan-2-yl groups provides unique steric and electronic properties, distinguishing it from simpler diamines.
Highlighting Uniqueness
Steric Hindrance: The bulky groups attached to the ethane-1,2-diamine backbone can influence the compound’s reactivity and binding properties.
Electronic Effects: The phenyl groups can participate in π-π interactions, affecting the compound’s behavior in various chemical environments.
Propriétés
Numéro CAS |
627519-66-8 |
|---|---|
Formule moléculaire |
C23H34N2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
N-(3,3-diphenylpropyl)-N'-(4-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H34N2/c1-19(2)18-20(3)25-17-16-24-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3 |
Clé InChI |
SIUKXVDGWHKSDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)NCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)



![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide](/img/structure/B12595244.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)

